2-Chloro-5-fluoro-N-hydroxybenzamide

Catalog No.
S13827663
CAS No.
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-N-hydroxybenzamide

Product Name

2-Chloro-5-fluoro-N-hydroxybenzamide

IUPAC Name

2-chloro-5-fluoro-N-hydroxybenzamide

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c8-6-2-1-4(9)3-5(6)7(11)10-12/h1-3,12H,(H,10,11)

InChI Key

ONWUWJQNUASQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NO)Cl

2-Chloro-5-fluoro-N-hydroxybenzamide is a chemical compound characterized by its unique structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a benzamide backbone. Its molecular formula is C13H8ClFN2O4C_{13}H_{8}ClFN_{2}O_{4}, and it has a molecular weight of approximately 310.66 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological systems.

  • Oxidation: The hydroxy group can be oxidized to form a ketone, resulting in compounds such as 5-fluoro-2-hydroxybenzophenone.
  • Reduction: The nitro group can be reduced to an amine, yielding N-(2-chloro-4-aminophenyl)-5-fluoro-N-hydroxybenzamide.
  • Substitution: The chloro group can be substituted with other nucleophiles under basic conditions, leading to various derivatives such as N-(2-methoxy-4-nitrophenyl)-5-fluoro-N-hydroxybenzamide .

These reactions highlight the compound's versatility and potential for further derivatization.

Research indicates that 2-Chloro-5-fluoro-N-hydroxybenzamide exhibits significant biological activity, particularly as an antiviral agent. It has been shown to inhibit the replication of respiratory syncytial virus (RSV) and modulate inflammatory responses associated with viral infections. Its mechanism of action involves interference with viral replication processes, making it a candidate for therapeutic development against RSV and potentially other viral pathogens .

The synthesis of 2-Chloro-5-fluoro-N-hydroxybenzamide typically involves multi-step procedures:

  • Nitration: Starting from 2-chloroaniline, nitration produces 2-chloro-4-nitroaniline.
  • Coupling Reaction: This intermediate is then reacted with 5-fluoro-2-hydroxybenzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
  • Hydroxylamine Treatment: The final product can be obtained by treating the resulting compound with hydroxylamine to introduce the hydroxy group at the nitrogen position .

These methods can be optimized for large-scale production using continuous flow reactors.

The primary applications of 2-Chloro-5-fluoro-N-hydroxybenzamide are in medicinal chemistry and pharmaceuticals. Its role as a potential antiviral agent positions it as a candidate for drug development aimed at treating viral infections such as RSV. Additionally, its structural characteristics may allow for further exploration in cancer research due to its ability to inhibit specific cellular pathways .

Interaction studies of 2-Chloro-5-fluoro-N-hydroxybenzamide have focused on its binding affinity and inhibitory effects on viral proteins. These studies reveal that the compound can effectively bind to viral polymerases or other essential proteins involved in the viral life cycle, thereby disrupting their function and reducing viral load in infected cells . Furthermore, its interactions with cellular pathways suggest potential applications in targeting inflammatory responses associated with viral infections.

Several compounds share structural similarities with 2-Chloro-5-fluoro-N-hydroxybenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Chloro-2-hydroxybenzamideChlorine and hydroxy groupsKnown for its inhibitory effects on respiratory syncytial virus replication
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideContains an amino groupExhibits potent antiviral activity against RSV
N-(N-Isopropyl-N-methylsulfamoyl)-5-nitrobenzamideNitro group instead of hydroxyUsed as an herbicide precursor
3-Chloro-N-hydroxy-4-benzamidesVaries in halogen and functional groupsPotential HDAC inhibitors

These compounds illustrate the diversity within this chemical class while highlighting the unique features of 2-Chloro-5-fluoro-N-hydroxybenzamide, particularly its specific antiviral properties and structural configuration.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.9992843 g/mol

Monoisotopic Mass

188.9992843 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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